N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-2-phenylacetamide
Overview
Description
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C27H26N2O2S and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.17149925 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Properties and Synthesis
Compounds similar to N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-2-phenylacetamide have been explored for their analgesic properties. The synthesis of these compounds often aims at enhancing pain-relieving effects while minimizing adverse effects. For instance, paracetamol, a well-known analgesic, has undergone various modifications to improve its efficacy and safety profile. Studies have investigated the synthesis pathways, aiming to develop derivatives with better pharmacokinetic properties (Iwuozor Kingsley Ogemdi, 2019).
Neuropharmacology and Antidepressant Effects
The exploration of ketamine and its derivatives for their rapid antidepressant effects has opened avenues for researching similar compounds. Ketamine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and has shown potential in treating treatment-resistant depression. This mechanism suggests that derivatives of ketamine, potentially including this compound, could be researched for their antidepressant effects. The focus on AMPA receptor agonists as a mechanism for antidepressant action further supports the interest in exploring related compounds (Chun Yang et al., 2012).
Toxicological Profile
Understanding the toxicological profile of pharmaceutical compounds is crucial for their development and application. Methoxetamine, a derivative of ketamine, has been studied for its toxicological effects and pharmacodynamics, providing insights into the safety profiles required for new compounds. Such research underlines the importance of evaluating related compounds for potential toxicological risks before considering them for clinical applications (M. T. Zanda et al., 2016).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of similar compounds, such as Bilastine, offer a model for studying new substances. Bilastine's detailed pharmacokinetic profile helps in understanding how structural modifications can affect absorption, distribution, metabolism, and excretion (ADME) processes. This knowledge is essential for optimizing the therapeutic efficacy and safety of new pharmacological agents (Sanjay Sharma et al., 2021).
Properties
IUPAC Name |
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2S/c1-4-24-26(21-14-16-22(31-3)17-15-21)28-27(32-24)29(23-13-9-8-10-19(23)2)25(30)18-20-11-6-5-7-12-20/h5-17H,4,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMLASPIRUGCPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N(C2=CC=CC=C2C)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.